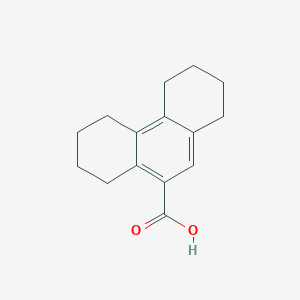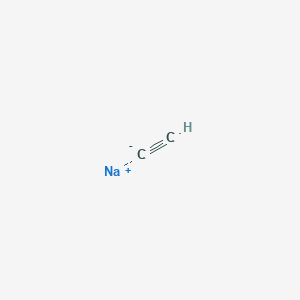
Urea, 1-(4-biphenylyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(4-biphenylyl)-2-thio-, also known as 4,4'-dithiobis(phenylurea) or DTBPU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DTBPU has been used in various fields such as material science, biochemistry, and pharmacology due to its unique properties and potential applications.
Wirkmechanismus
DTBPU acts as a crosslinking agent by forming covalent bonds between molecules. It can react with various functional groups such as amines, thiols, and carboxylic acids to form stable complexes. The mechanism of action of DTBPU depends on the type of molecule it is reacting with and the reaction conditions.
Biochemical and physiological effects:
DTBPU has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on living organisms. However, it should be handled with caution as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
DTBPU has several advantages for lab experiments such as:
1. It is a versatile crosslinking agent that can react with various functional groups.
2. It forms stable complexes that can improve the mechanical and thermal properties of materials.
3. It has low toxicity and can be easily handled in the lab.
However, there are also some limitations to using DTBPU in lab experiments such as:
1. It requires organic solvents for synthesis and handling, which can be hazardous and require special handling.
2. It can be difficult to remove DTBPU from the final product, which can affect the purity and quality of the product.
3. It may not be suitable for certain applications due to its specific properties and reactivity.
Zukünftige Richtungen
There are several future directions for the use of DTBPU in scientific research such as:
1. Development of new materials with improved properties by using DTBPU as a crosslinking agent.
2. Investigation of the anti-tumor and anti-inflammatory properties of DTBPU for potential drug development.
3. Optimization of the synthesis and reaction conditions for improved yield and purity of DTBPU.
4. Investigation of the mechanism of action of DTBPU for a better understanding of its reactivity and potential applications.
5. Development of new methods for the removal of DTBPU from the final product to improve the purity and quality of the product.
Synthesemethoden
DTBPU can be synthesized through a simple reaction between 4-phenylisothiocyanate and urea. The reaction takes place in an organic solvent such as acetone or ethanol and requires a catalyst such as triethylamine. The yield of DTBPU can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent ratio.
Wissenschaftliche Forschungsanwendungen
DTBPU has been used in various scientific research applications such as:
1. Material science: DTBPU has been used as a crosslinking agent for polymers and elastomers due to its ability to form strong covalent bonds. It has been used to improve the mechanical properties and thermal stability of materials.
2. Biochemistry: DTBPU has been used as a reagent for protein modification and immobilization. It has been used to crosslink proteins and peptides to form stable complexes for various applications such as enzyme immobilization and protein-protein interaction studies.
3. Pharmacology: DTBPU has been used as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. It has been shown to have anti-tumor and anti-inflammatory properties and has been used as a lead compound for drug development.
Eigenschaften
CAS-Nummer |
19250-03-4 |
|---|---|
Molekularformel |
C13H12N2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |
InChI-Schlüssel |
ZBLBLYUALCIFDA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
Andere CAS-Nummern |
19250-03-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



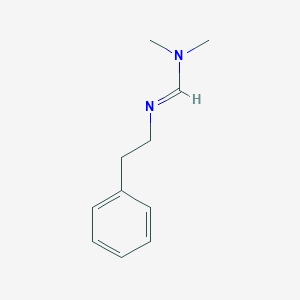
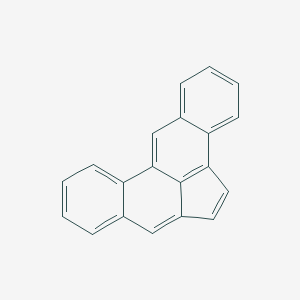

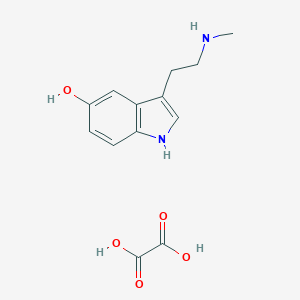
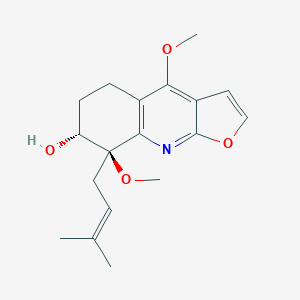

![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
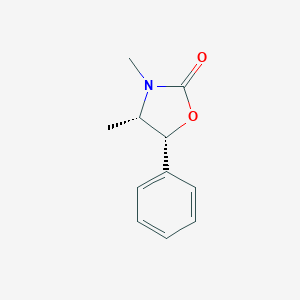
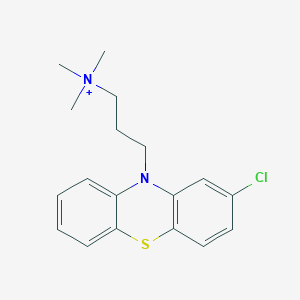
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
